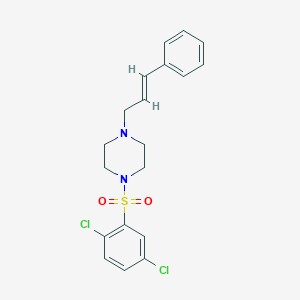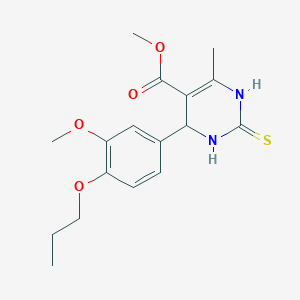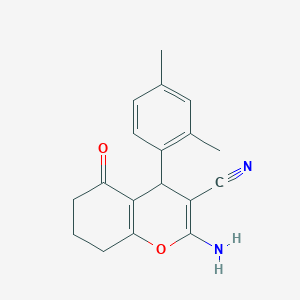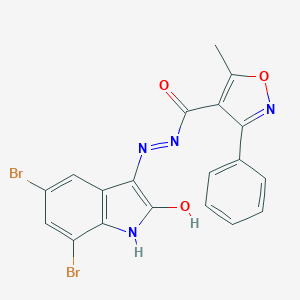
1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene is a useful research compound. Its molecular formula is C19H20Cl2N2O2S and its molecular weight is 411.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds and Their Biological Significance
- Triazine and Piperazine Derivatives: Research on heterocyclic compounds, such as triazines and piperazines, has shown a wide range of biological activities. These include applications in antibacterial, antifungal, anti-cancer, antiviral, and antimalarial treatments, among others. Such compounds are interesting for the development of future drugs due to their potent pharmacological activity, indicating that similar complex compounds may also hold significant potential in medicinal chemistry (Verma, Sinha, & Bansal, 2019).
Pharmacological Metabolism and Applications
- Arylpiperazine Derivatives: Arylpiperazine derivatives have found clinical applications, particularly in treating depression, psychosis, or anxiety. Their metabolism, involving CYP3A4-dependent N-dealkylation, leads to the formation of 1-aryl-piperazines, which have a variety of receptor-related effects. This underlines the importance of understanding the metabolism and pharmacological applications of complex compounds (Caccia, 2007).
Ligands in Metal Complexes and Biological Activities
- N-alkylphenothiazines: These compounds have been explored for their antibacterial, antifungal, anticancer activities, and ability to coordinate to metals, indicating their broad application in synthesizing new derivatives and metal complexes with potential biological effects (Krstić et al., 2016).
Oxazines and Benzoxazines in Synthesis
- Oxazines and Benzoxazines: These compounds are utilized in chemical synthesis, offering pathways to create various chemically and pharmacologically significant molecules. Their role in the synthetic strategies emphasizes the importance of chemical synthesis in developing new drugs and materials (Sainsbury, 1991).
Minor Groove Binders in DNA Interaction
- Hoechst 33258 and Analogues: These compounds, known for binding to the minor groove of double-stranded DNA, have applications in fluorescent DNA staining and as radioprotectors and topoisomerase inhibitors. This showcases the utility of complex chemical compounds in understanding DNA interactions and potential therapeutic applications (Issar & Kakkar, 2013).
Anti-mycobacterial Activity of Piperazine Derivatives
- Piperazine-Based Anti-TB Molecules: Piperazine, as a core building block, has been instrumental in developing potent anti-mycobacterial agents. This highlights the role of specific chemical scaffolds in addressing public health challenges, such as tuberculosis (Girase et al., 2020).
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2S/c20-17-8-9-18(21)19(15-17)26(24,25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBPXKMCRHJFNB-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-6-methylphenol](/img/structure/B446951.png)
![N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]-1-[2-(trifluoromethyl)phenyl]methanimine](/img/structure/B446952.png)
![ethyl 5-(2,4-dimethoxyphenyl)-2-{4-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B446953.png)
![ethyl 5-(3-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B446957.png)

![5-[(2-Methoxy-1-naphthyl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B446960.png)

![5-nitro-1,7-dimethyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B446964.png)



![2-ethoxy-4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B446971.png)

